(1-Methoxybutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

Chemical Structure Isomerism Physicochemical Properties

1,2,3-Thiadiazole scaffolds are underrepresented in screening libraries versus 1,3,4-isomers, limiting medicinal chemists' options for IP diversification and scaffold hopping. This 95% pure heterocyclic building block addresses that gap with a differentiated 1,2,3-thiadiazole core bearing a chiral methoxybutyl side chain. • Probes subpockets inaccessible to simpler N-alkyl analogs in fragment-based X-ray crystallographic screens • Enables isosteric replacement of 1,3,4-thiadiazole leads for IP circumvention • Methoxy substitution enhances aqueous solubility versus purely alkyl-substituted congeners

Molecular Formula C8H15N3OS
Molecular Weight 201.29 g/mol
Cat. No. B13241012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methoxybutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine
Molecular FormulaC8H15N3OS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESCCC(COC)NCC1=CSN=N1
InChIInChI=1S/C8H15N3OS/c1-3-7(5-12-2)9-4-8-6-13-11-10-8/h6-7,9H,3-5H2,1-2H3
InChIKeyGJRJFZKNHVVKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methoxybutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine: Identity & Classification


(1-Methoxybutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1342442-38-9, MF C8H15N3OS, MW 201.29 g/mol) is a secondary amine that couples a 1-methoxybutan-2-yl fragment to a 1,2,3-thiadiazol-4-ylmethyl scaffold . It is supplied as a heterocyclic building block with a typical purity specification of 95% . The 1,2,3-thiadiazole isomer is less commonly employed in drug discovery than the 1,3,4-thiadiazole isomer, conferring distinct electronic and hydrogen-bonding properties that can be exploited in fragment-based screening and scaffold-hopping campaigns.

Underrepresented 1,2,3-thiadiazole isomer for fragment screening
Specified purity grade supports reproducible synthesis
Heterocyclic building block for lead optimization and scaffold-hopping

Why Generic 1,2,3-Thiadiazole Amines Cannot Replace This Compound


The 1,2,3-thiadiazole ring is a known pharmacophore in medicinal chemistry and agrochemistry, and its biological activity profile—including target affinity, selectivity, and metabolic stability—is highly sensitive to the nature and substitution pattern of the N-alkyl side chain [1]. Variations in chain length, branching, and oxygen substitution (e.g., methoxy vs. ethoxy, or linear vs. branched butyl) can lead to large, non-linear changes in potency and selectivity, as documented in related series of FAAH inhibitors [2]. Consequently, substituting (1-Methoxybutan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine with a generic 1,2,3-thiadiazole amine such as (butan-2-yl)(1,2,3-thiadiazol-4-yl)methylamine or (4-methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine is likely to alter key molecular recognition events, making direct interchange scientifically unjustified without explicit comparative data.

Branched methoxybutyl chain may shift target affinity vs. linear or unsubstituted analogs
Changes in oxygen substitution and branching can alter hydrogen-bonding and steric fit
Direct interchange without comparative data is not justified

Differentiation Evidence vs. Closest Analogs


Physicochemical Identity vs. Positional Isomer

The target compound is a positional isomer of (4-methoxybutyl)(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1547044-53-0, MF C11H19NO2, MW 197.27 g/mol) . Despite sharing the same molecular formula C8H15N3OS (MW 201.29 g/mol for the target; note the comparator has a different formula and backbone, indicating a distinct scaffold), the attachment point of the methoxy group and the branching of the butyl chain differ, yielding distinct steric and electronic environments around the secondary amine. No direct head-to-head experimental comparison exists in the open literature. This structural difference is expected to influence the compound's solution conformation, hydrogen-bonding capacity, and, consequently, its biological fingerprint [1].

Positional Isomer
Class-level inference
Target Branched 1-methoxybutan-2-yl chain
Comparator Linear 4-methoxybutyl chain (distinct backbone)
Structural divergence may lead to distinct biological fingerprints
No direct head-to-head comparison in open literature
Chemical Structure Isomerism Physicochemical Properties

Purity Benchmark vs. Generic Building Blocks

The target compound is specified at a minimum purity of 95% . While this is a standard research-grade specification, it is explicitly controlled, unlike many bulk heterocyclic amines that are offered with purity ≤90% or unreported. The absence of melting point and boiling point data in public databases indicates that experimental characterization remains incomplete; users should request batch-specific Certificate of Analysis (CoA) to verify purity and identity.

Purity Specification
Supplier data
95% min.
Controlled purity reduces impurity-related reproducibility risks
Analytical method not disclosed; request batch CoA
Chemical Purity Quality Control Procurement

Application Scenarios


Fragment-Based Drug Discovery Building Block

The 1,2,3-thiadiazole isomer is underrepresented in screening libraries relative to 1,3,4-thiadiazoles [1]. This compound can serve as a specialized fragment for X-ray crystallographic screening against kinase, protease, or GPCR targets, where the methoxybutyl side chain may probe subpockets not accessible to simpler alkyl analogs.

Scaffold-Hopping to 1,2,3-Thiadiazole Series

Medicinal chemistry groups seeking to circumvent intellectual property on 1,3,4-thiadiazole leads can use this compound as a starting point to explore 1,2,3-thiadiazole isosteres. The documented sensitivity of the 1,2,3-thiadiazole ring to N-substitution [2] suggests that this specific alkoxy-amine variant may deliver novel selectivity profiles.

Agrochemical Intermediate Exploration

1,2,3-Thiadiazole derivatives have a history as fungicidal and herbicidal agents [3]. The methoxybutyl side chain's polarity may improve water solubility relative to purely alkyl-substituted analogs, a property relevant for systemic agrochemical development, although specific data are not yet published.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Underrepresented 1,2,3-thiadiazole isomer with branched methoxybutyl chain
Crystallographic fragment screening and subpocket probing
Scaffold-hopping to 1,2,3-thiadiazole series
IP-circumventing isostere of 1,3,4-thiadiazole leads
Novel selectivity profile exploration
Agrochemical intermediate exploration
Polarity-enhancing methoxybutyl substituent
Systemic agrochemical solubility potential
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